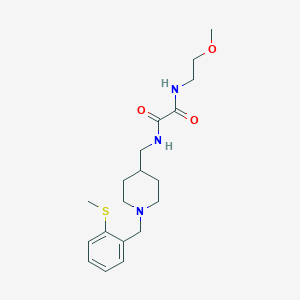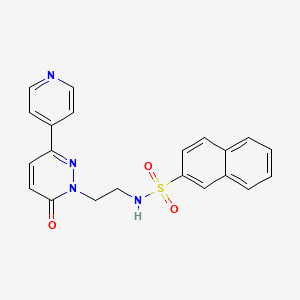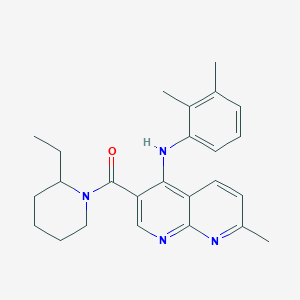![molecular formula C16H12O3 B2930110 6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one CAS No. 904501-03-7](/img/structure/B2930110.png)
6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one” is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A variety of methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods involve the use of ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another example is the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Scientific Research Applications
Biobased Polymer Synthesis
6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one, due to its structural resemblance to aromatic monomers, shows potential in the enzymatic synthesis of novel biobased polyesters. The use of enzymes like Candida antarctica Lipase B (CALB) for polymerization with diacid ethyl esters can create furan polyesters with desirable physical properties, contributing to sustainable materials development (Jiang et al., 2014).
Hydrothermolysis to Hydroxylated Benzenes
Research on furan derivatives, including those structurally related to this compound, under hydrothermal conditions has led to the formation of hydroxylated benzenes. This transformation is significant for understanding the chemical pathways and potential applications of furan derivatives in producing value-added chemicals from biomass (Luijkx et al., 1994).
Anticancer and Antiangiogenic Activities
Compounds structurally related to this compound have been explored for their anticancer and antiangiogenic properties. Specific derivatives have shown potent activity against cancer cell growth and tubulin polymerization, indicating a promising route for the development of novel anticancer therapies (Romagnoli et al., 2015).
Solvent Polarity Sensing
A derivative, 2-(6-diethylaminobenzo[b]furan-2-yl)-3-hydroxychromone, demonstrates unique fluorescence properties based on solvent polarity. This property is instrumental for developing ultrasensitive probes for solvent polarity, which can be applied in various analytical and environmental monitoring contexts (Ercelen et al., 2002).
Anti-Obesity Bioactivity
Research on methoxybenzo[b]furan derivatives from traditional Chinese medicine has shown potential in inhibiting adipocyte differentiation and adipokine production, suggesting a therapeutic avenue for tackling obesity and related metabolic diseases (Sung et al., 2010).
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . This suggests that there is a promising future for the study and application of benzofuran derivatives, including “6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one”.
Mechanism of Action
Target of Action
Benzofuran compounds have been studied for their various biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran compounds are known to undergo reactions at the benzylic position , which could potentially influence their interaction with biological targets.
Result of Action
Benzofuran derivatives have been associated with various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)9-13-15(10)16(18)14(19-13)8-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVERTRYIRDWYOU-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2930042.png)
![3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2930043.png)
![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2930046.png)
![N-(2,5-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2930047.png)
![3-chloro-2-[3-(4-methylphenyl)-2H-aziren-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2930048.png)
![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)